3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Physicochemical Profiling Drug-likeness Aqueous Solubility

Select this 3‑amino‑8‑methoxy‑pyrimidoindole as the defined electronic probe for your SAR campaigns. The 8‑methoxy group delivers a unique electron‑donating resonance effect that is absent in unsubstituted or alkyl analogs—essential for interrogating TLR4/MD‑2 or HIV‑1 reverse transcriptase binding. Its calculated logP of 0.3 and 0.5 µg/mL solubility make it a robust, non‑lipophilic control for in‑vitro assays where precipitation confounds readouts. The 3‑amino‑2,4‑dione core also provides orthogonal reactive handles for divergent C8‑library synthesis.

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 98792-17-7
Cat. No. B5720860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
CAS98792-17-7
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)N
InChIInChI=1S/C11H10N4O3/c1-18-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17)
InChIKeyZKZGPQUQFQLYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL]

Procurement Guide: 3-Amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (CAS 98792-17-7) as a Differentiated Pyrimidoindole Scaffold


3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione (CAS 98792-17-7) is a heterocyclic compound within the 2,4-dioxo-pyrimido[5,4-b]indole class, characterized by a 3-amino and a distinct 8-methoxy substitution on the core tricyclic scaffold. Its calculated physicochemical profile, including a low XLogP3-AA of 0.3 and a molecular weight of 246.22 g/mol, defines a unique region of chemical space among its analogs [1]. This compound serves as a key synthetic intermediate and a distinct screening entity in drug discovery programs exploring Toll-like receptor 4 (TLR4) modulation and HIV-1 reverse transcriptase inhibition, where substitution at the 8-position has been implicated in activity [2].

Why 3-Amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione Cannot Be Replaced by Generic Pyrimidoindole Analogs


The pyrimido[5,4-b]indole scaffold is highly sensitive to substitution. While the core is shared across the class, the presence, position, and electronic nature of substituents critically determine biological activity and target engagement. SAR studies indicate that the activity of this chemotype is not inherent to the scaffold but is promoted by specific electron-releasing substituents, particularly methoxy groups, at the 7 and 8 positions of the indole ring [1]. Therefore, procurement based solely on the pyrimidoindole core, without verifying the critical 8-methoxy and 3-amino functionalities, carries a high risk of selecting a molecule with a fundamentally altered, and potentially inactive, biological profile for TLR4- or RT-based research applications [2].

Quantitative Differentiation Evidence for 3-Amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione Across Key Selection Dimensions


Improved Aqueous Solubility Through 8-Methoxy Substitution Versus Unsubstituted Analog

The introduction of a methoxy group at the 8-position significantly alters the physicochemical properties of the pyrimidoindole core. Vendor technical data indicates an aqueous solubility of 0.5 µg/mL for the target 8-methoxy compound . While direct comparative solubility data for the unsubstituted 3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is not available in the same source, the calculated partition coefficient (XLogP3-AA) provides a class-level indicator. The target compound has an XLogP3-AA of 0.3 [1], which is lower than the calculated value for its 8-methyl analog (XLogP3-AA ~1.1), suggesting the 8-methoxy derivative has superior hydrophilicity compared to more lipophilic alkyl-substituted analogs, a favorable property for in vitro assay compatibility.

Physicochemical Profiling Drug-likeness Aqueous Solubility

Class-Specific Potentiation of Anti-HIV-1 Activity by 8-Methoxy Substitution

In a seminal SAR study on pyrimido[5,4-b]indoles as non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors, Merino et al. established that activity against wild and mutant HIV-1 RT types was specifically promoted by electron-releasing substituents, namely methoxy groups, at positions 7 and 8 of the indole ring [1]. Although the study did not provide a direct IC50 comparison for our exact target compound versus its unsubstituted analog, it identified this specific substitution pattern as a key driver for activity. This class-level evidence directly differentiates methoxy-substituted candidates from other analogs for projects targeting this mechanism.

Anti-HIV-1 Non-nucleoside RT Inhibitors SAR

Potential for Selective TLR4 Agonism via Pyrimidoindole Core with 8-Aryl Modifications

The pyrimido[5,4-b]indole scaffold is a validated core for selective Toll-like receptor 4 (TLR4) ligands. A key SAR study by Chan et al. revealed that the potency of TLR4-dependent cytokine production is dramatically influenced by the C8 substituent, with specific aryl groups like phenyl and β-naphthyl achieving submicromolar human TLR4 agonist activity [1]. While these optimized leads have larger C8-aryl groups, the 8-methoxy substitution on our target compound serves as a unique, smaller functional handle. It represents an intermediate that can be used in comparative studies to isolate the electronic vs. steric contributions of the C8 position to TLR4 binding and signaling, a differentiation from compounds lacking any C8 modification.

Immuno-Oncology TLR4 Agonist Drug Design

Recommended Scientific Procurement and Application Scenarios for 3-Amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione


SAR Studies Exploring Position-8 Electronic Effects in TLR4 or HIV-1 RT Programs

Procure this specific compound as an essential electronic probe in structure-activity relationship (SAR) campaigns. Its 8-methoxy group provides a well-defined electronic contribution, distinct from the hydrogen atom (unsubstituted) or larger alkyl/aryl groups found in other analogs. This enables researchers to systematically evaluate how electron-donating resonance effects at this position influence target binding, functional activity, and selectivity in systems such as TLR4/MD-2 or HIV-1 reverse transcriptase, as indicated by class-level SAR [1].

Aqueous Solubility-Focused Probe for in Vitro Assays

Utilize this compound when assay conditions require a screening hit with a quantified, albeit low, aqueous solubility profile. With a measured solubility of 0.5 µg/mL and a logP of 0.3, it is suitable for assays where complete solution is critical and where the performance of other highly lipophilic pyrimidoindole analogs (e.g., 8-methyl derivative) may be confounded by precipitation or non-specific binding [1]. This makes it a more reliable control or probe for in vitro pharmacological profiling.

Synthetic Intermediate for C8-Derivatized Pyrimidoindole Libraries

Procure as a key synthetic intermediate for generating diverse C8-derivatized libraries via functional group transformation of the methoxy moiety. The 3-amino-2,4-dione motif provides orthogonal reactive handles not present in simpler pyrimidoindoles, allowing for divergent and sequential chemical modifications to explore novel chemical space around the core scaffold, guided by the understanding that this region is critical for bioactivity [1].

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